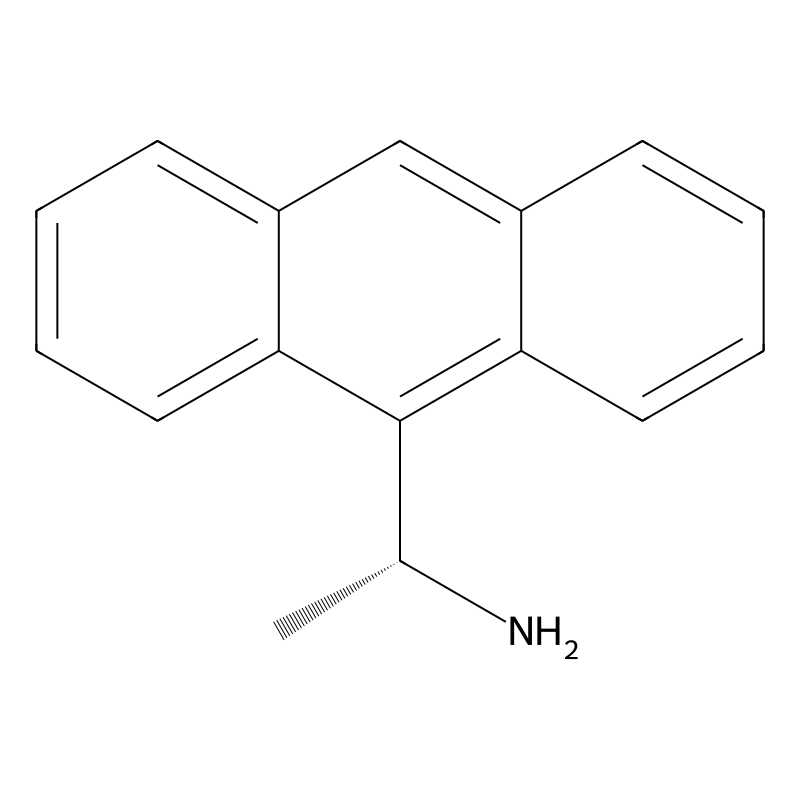

(R)-1-(Anthracen-9-yl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Photomechanical Organic Microcrystals

Scientific Field: Crystal Engineering

Application Summary: This compound is used in the growth of photomechanical organic microcrystals.

Methods of Application: Techniques like sublimation, reprecipitation, and the floating drop method were used.

Results: Under 475 nm irradiation, the microwires undergo a photoinduced coiling–uncoiling transition.

Fluorescence Quenching

Scientific Field: Photophysics

Application Summary: The compound is studied for its photophysical properties.

Methods of Application: The decay kinetics were studied using Time Correlated Single Photon Counting.

Excimer Fluorescence

Scientific Field: Photoluminescence

Application Summary: An anthracene-based material, which includes this compound, exhibits excimer fluorescence with an unexpected high luminous efficiency.

Methods of Application: Not specified.

Triplet–Triplet Annihilation Photon Upconversion

Application Summary: This compound is used in the study of triplet–triplet annihilation photon upconversion.

Methods of Application: The effect of substitution of 9,10-substituted anthracenes was studied.

Organic Light Emitting Diodes (OLEDs)

Scientific Field: Optoelectronics

Application Summary: Anthracene-based molecules, including this compound, are used in the design of organic light emitting diodes (OLEDs).

Results: Not specified.

Fluorescent Probes

Scientific Field: Biochemistry

Application Summary: This compound is used in the design of fluorescent probes.

Organic Scintillators

Scientific Field: Radiation Detection

Application Summary: Anthracene and its derivatives, including this compound, have been used in the development of organic scintillators. These materials are used to detect and measure radiation.

Nondoped Blue Fluorescent Organic Light-Emitting Diodes

(R)-1-(Anthracen-9-yl)ethanamine is an organic compound characterized by its unique structure, which features an anthracene moiety attached to an ethanamine group. Its molecular formula is and it has a molecular weight of 221.30 g/mol. The compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry due to the properties imparted by the anthracene structure, which is known for its luminescent and semiconducting characteristics.

- Aza-Michael Addition: This compound can act as a Michael donor in reactions with α,β-unsaturated carbonyl compounds. For example, it has been successfully reacted with phenyl vinyl sulfone to form N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine under microwave conditions, demonstrating its utility in synthetic organic chemistry .

- Cross-Coupling Reactions: Similar anthracene derivatives have been utilized in Suzuki–Miyaura cross-coupling reactions, indicating that (R)-1-(Anthracen-9-yl)ethanamine could potentially participate in similar transformations to form more complex structures .

The synthesis of (R)-1-(Anthracen-9-yl)ethanamine can be achieved through several methods:

- Direct Amine Synthesis: The compound can be synthesized via the reductive amination of anthracene derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

- Aza-Michael Addition: As mentioned earlier, it can also be synthesized through aza-Michael addition reactions involving anthracene derivatives and suitable Michael acceptors .

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can also yield this compound from suitable precursors .

(R)-1-(Anthracen-9-yl)ethanamine has potential applications in various fields:

- Organic Electronics: Due to its luminescent properties, it may be used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Fluorescent Probes: The compound could serve as a fluorescent probe in biological imaging.

- Pharmaceuticals: Its structural features may lend themselves to development as a pharmaceutical agent, particularly in cancer therapy.

Interaction studies involving (R)-1-(Anthracen-9-yl)ethanamine may focus on its binding affinity with biological targets or its interaction with other chemical species:

- Molecular Docking Studies: These could provide insights into how this compound interacts with specific proteins or enzymes.

- Spectroscopic Studies: Techniques such as fluorescence spectroscopy could elucidate how this compound interacts with nucleic acids or proteins.

(R)-1-(Anthracen-9-yl)ethanamine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| (S)-1-(Anthracen-9-yl)ethanamine | Enantiomer of (R)-isomer | Differences in biological activity and reactivity |

| (R)-1-(Naphthalen-1-yl)ethanamine | Naphthalene instead of anthracene | Lower luminescence compared to anthracene |

| 4-(Anthracen-9-yl)pyridine | Contains a pyridine ring | Enhanced solubility and different reactivity |

| 1-(Phenanthren-9-yl)ethanamine | Phenanthrene moiety | Potentially different electronic properties |

These compounds highlight the uniqueness of (R)-1-(Anthracen-9-yl)ethanamine, particularly its luminescent properties due to the anthracene structure, which may not be present in all analogs.